1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that features a thiazole ring substituted with chlorine atoms at positions 2 and 4. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,4-dichlorothiazole with ethanamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time .
Chemical Reactions Analysis
1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and thiazole derivatives
Scientific Research Applications
1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: It is used in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
1-(2,4-Dichloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can be compared with other thiazole derivatives:
2,4-Disubstituted thiazoles: These compounds also exhibit significant biological activities, including antibacterial and antifungal properties.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and are used for their antimicrobial and antiviral properties.
Thiazole analogues: Variations in the substituents on the thiazole ring can lead to different biological activities and applications, highlighting the versatility of the thiazole scaffold.
Properties
CAS No. |
2731015-07-7 |
---|---|
Molecular Formula |
C5H7Cl3N2S |
Molecular Weight |
233.5 |
Purity |
95 |
Origin of Product |
United States |
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